molecular formula C20H13N3O2 B8640550 5-Nitro-2,3-diphenylquinoxaline

5-Nitro-2,3-diphenylquinoxaline

Cat. No. B8640550
M. Wt: 327.3 g/mol
InChI Key: NFPAOZPFNYQIBX-UHFFFAOYSA-N
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Patent
US07803898B2

Procedure details

1.04 g of 2,3-diphenyl-5-nitroquinoxaline was dissolved in 30 g of dioxane, followed by purging with argon and further addition of 0.5 g of 5% Pd/C (hydrous). After sufficient purging with argon again, hydrogen was added and reacted at room temperature for 30 hours. After completion of the reaction, the reaction mixture was filtered and the solvent was removed, followed by isolation and purification with a silica gel column (ethyl acetate:hexane=1:3).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:16]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[N:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][C:13]=3[N+:23]([O-])=O)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>O1CCOCC1>[C:1]1([C:7]2[C:16]([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=3)=[N:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][C:13]=3[NH2:23])[N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC2=CC=CC(=C2N=C1C1=CC=CC=C1)[N+](=O)[O-]
Name
Quantity
30 g
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by purging with argon and further addition of 0.5 g of 5% Pd/C (hydrous)
CUSTOM
Type
CUSTOM
Details
After sufficient purging with argon again
ADDITION
Type
ADDITION
Details
hydrogen was added
CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 30 hours
Duration
30 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
followed by isolation and purification with a silica gel column (ethyl acetate:hexane=1:3)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=NC2=CC=CC(=C2N=C1C1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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